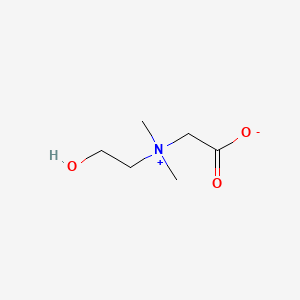
Oxibetaine
Übersicht
Beschreibung
Oxibetaine, also known as (carboxymethyl)dimethyl(2-hydroxyethyl)ammonium hydroxide inner salt, is a zwitterionic compound with the molecular formula C6H13NO3. It is a derivative of betaine and is naturally found in various plants such as beet, spinach, and Swiss chard. This compound possesses amphoteric properties, meaning it can act as both an acid and a base depending on the surrounding environment .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Acts as an osmoprotectant, helping cells maintain their shape and function under stress conditions like high salinity or drought.
Medicine: Potential applications in treating neurological disorders, improving cognitive function and memory in patients with Alzheimer’s disease, and reducing chemotherapy-induced cognitive impairment.
Wirkmechanismus
Target of Action
Oxibetaine, also known as trimethylglycine, is widely distributed in animals, plants, and microorganisms It is known to function physiologically as an important osmoprotectant and methyl group donor .
Mode of Action
This compound’s mode of action involves ameliorating sulfur amino acid metabolism against oxidative stress, inhibiting nuclear factor-κB activity and NLRP3 inflammasome activation, regulating energy metabolism, and mitigating endoplasmic reticulum stress and apoptosis .
Biochemical Pathways
Betaine, a similar compound to this compound, can be catabolized via a variety of metabolic pathways . The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer . .
Pharmacokinetics
A study on betaine, a similar compound, showed that there was no overt benefit to increasing betaine dosage higher than 100 mg/kg/day to lower homocysteine concentrations . Increasing betaine up to 250 mg/kg/day could benefit certain patients through the increase of methionine and s-adenosylmethionine (sam) concentrations .
Result of Action
Betaine, a similar compound, has been shown to possess cellular antioxidant activity, decrease oxidative stress biomarkers (eg, lipid peroxidation, intracellular ROS levels, apoptosis), increase diverse antioxidant enzymes’ activities, and modulate levels of antioxidant molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, likely including this compound. Factors such as diet, physical activity, exposure to pollutants, sleep patterns, stress levels, and socioeconomic status can all potentially influence the effectiveness of a compound .
Biochemische Analyse
Biochemical Properties
Oxibetaine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Due to its particular functions, many microorganisms utilize this compound as a functional chemical and have evolved different metabolic pathways for the biosynthesis and catabolism of this compound .
Cellular Effects
It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Oxibetaine kann durch die Reaktion von Dimethylaminoethanol mit Chloressigsäure synthetisiert werden. Die Reaktion findet typischerweise in einem wässrigen Medium statt und erfordert eine Base wie Natriumhydroxid, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion verläuft wie folgt: [ \text{(CH3)2NCH2CH2OH + ClCH2COOH} \rightarrow \text{(CH3)2NCH2CH2OCH2COOH + HCl} ]
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt nach dem gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktion wird in großen Reaktoren mit kontinuierlicher Rührung durchgeführt, um eine vollständige Durchmischung der Reaktanten zu gewährleisten. Das Produkt wird dann durch Kristallisation oder Destillation gereinigt, um this compound mit hoher Reinheit zu erhalten .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxylgruppe, wodurch Oxide oder andere oxidierte Derivate gebildet werden.
Reduktion: Reduktionsreaktionen können an der Carboxylgruppe stattfinden und diese in einen Alkohol oder Aldehyd umwandeln.
Substitution: Die Hydroxylgruppe in this compound kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können für Substitutionsreaktionen eingesetzt werden.
Hauptsächlich gebildete Produkte:
Oxidation: Bildung von Oxiden oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aldehyden.
Substitution: Bildung von substituierten this compound-Derivaten.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Reagenz in der organischen Synthese und als Stabilisator für bestimmte chemische Reaktionen verwendet.
Biologie: Wirkt als Osmoprotektant und hilft Zellen, ihre Form und Funktion unter Stressbedingungen wie hoher Salinität oder Trockenheit zu erhalten.
Medizin: Mögliche Anwendungen bei der Behandlung neurologischer Erkrankungen, Verbesserung der kognitiven Funktionen und des Gedächtnisses bei Patienten mit Alzheimer-Krankheit und Reduzierung der durch Chemotherapie verursachten kognitiven Beeinträchtigung.
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene Mechanismen aus:
Osmoprotektant: Hilft Zellen, das osmotische Gleichgewicht unter Stressbedingungen zu erhalten, indem es als Osmolyt wirkt.
Methylspender: Spendet Methylgruppen in biochemischen Reaktionen und spielt eine Rolle bei Methylierungsprozessen.
Antioxidative Aktivität: Zeigt antioxidative Eigenschaften, die potenziell zelluläre Schäden durch freie Radikale mildern.
Ähnliche Verbindungen:
Betain: Ein trimethyliertes Derivat von Glycin, das in der Natur weit verbreitet ist und als Methylspender und Osmoprotektant verwendet wird.
Glycinbetain: Ähnlich wie Betain, aber mit einer zusätzlichen Hydroxylgruppe, die verbesserte osmoprotektive Eigenschaften bietet.
Trimethylglycin: Ein weiteres Derivat von Glycin, das in ähnlichen Anwendungen wie Betain und this compound verwendet wird.
Einzigartigkeit von this compound: Die einzigartige Struktur von this compound mit sowohl einem quartären Ammoniumkation als auch einem Carboxylatanion macht es zu einem effektiven zwitterionischen Molekül. Seine amphotere Natur ermöglicht es ihm, in einer Vielzahl von pH-Umgebungen zu funktionieren, was es für verschiedene Anwendungen vielseitig einsetzbar macht .
Eigenschaften
IUPAC Name |
2-[2-hydroxyethyl(dimethyl)azaniumyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2,3-4-8)5-6(9)10/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENAXZSZPRLQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990266 | |
| Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7002-65-5 | |
| Record name | Oxibetaine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007002655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXIBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0WVV18VUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


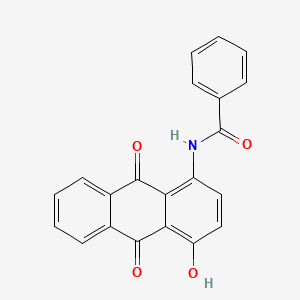
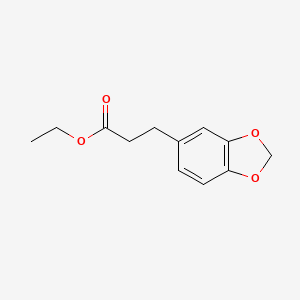
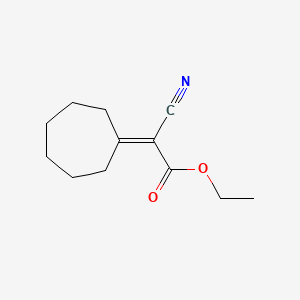
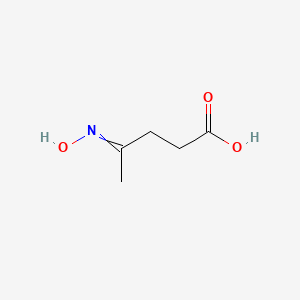

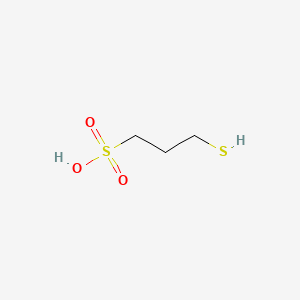

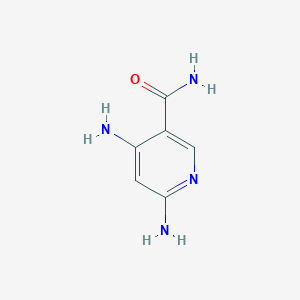
![4-[(2-Methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1618705.png)

![4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B1618708.png)
![(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1618709.png)


